molecular formula C13H13FO4 B073446 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid CAS No. 1566-06-9

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

Cat. No. B073446
CAS RN: 1566-06-9
M. Wt: 252.24 g/mol
InChI Key: KMZDIGSNWYUHIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Method : The synthesis of related fluorophenyl compounds often involves substitution and hydrolysis processes. A study by Zhang et al. (2019) on a similar compound, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, demonstrated a two-step synthesis involving these methods (Zhang et al., 2019).

Molecular Structure Analysis

  • Molecular Geometry : Detailed structural analysis using spectroscopic techniques such as NMR and X-ray diffraction is common for similar compounds. For instance, research on 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one showed insights into molecular geometry using these methods (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

  • Chemical Reactivity : The reactivity of fluorophenyl compounds can be studied through methods like quantum chemical studies. Satheeshkumar et al. (2017) analyzed the chemical reactivity of a similar compound using B3LYP method with 6-311G basis set (Satheeshkumar et al., 2017).

Scientific Research Applications

Synthesis in Drug Development

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid and its derivatives are key intermediates in synthesizing biologically active compounds, particularly in anticancer drug development. For example, Zhang et al. (2019) describe the synthesis of a compound structurally related to 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, emphasizing its role in anticancer drug synthesis (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Potential as Immunomodulatory Agents

Compounds related to 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid are studied for their immunosuppressive properties. Chujo et al. (2001) developed novel synthetic routes for a compound that could act as a potent immunosuppressant, indicating potential applications in immune-related therapies (Chujo, Masuda, Fujino, Kato, Ogasa, Mohri, & Kasai, 2001).

Antibacterial and Antitumor Applications

Fluorine-containing derivatives, including those structurally similar to 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, are being researched for their antibacterial and antitumor properties. For instance, Holla, Bhat, and Shetty (2003) explored the synthesis of new molecules with antibacterial activities, highlighting the significance of such compounds in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).

Magnetic and Fluorescent Properties for Scientific Studies

Compounds similar to 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid show promise in studies involving magnetic susceptibility and fluorescence. Constantinides, Koutentis, and Rawson (2012) examined the magnetic properties of related compounds, revealing their potential in advanced material sciences (Constantinides, Koutentis, & Rawson, 2012).

Safety And Hazards

The safety data sheet for 4-Fluorobenzyl chloride, a compound with a similar structure, indicates that it is a combustible liquid and causes severe skin burns and eye damage .

Future Directions

There are ongoing researches on the synthesis and pharmacological properties of pyrazole derivatives, which contain a similar fluorophenyl group . These studies point out potential future directions for further innovations .

properties

IUPAC Name

7-(4-fluorophenyl)-4,7-dioxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO4/c14-10-3-1-9(2-4-10)12(16)7-5-11(15)6-8-13(17)18/h1-4H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZDIGSNWYUHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365808
Record name 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

CAS RN

1566-06-9
Record name 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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